- Chemical Synthesis of Ketopentose-5-phosphates, European Journal of Organic Chemistry, 2017, 2017(21), 3033-3040

Cas no 2088844-78-2 (Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate)

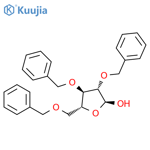

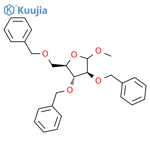

2088844-78-2 structure

Produktname:Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate

CAS-Nr.:2088844-78-2

MF:C40H43O8P

MW:682.738393068314

CID:5721149

Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate

-

- Inchi: 1S/C40H43O8P/c41-38(31-43-26-33-16-6-1-7-17-33)40(45-28-35-20-10-3-11-21-35)39(44-27-34-18-8-2-9-19-34)32-48-49(42,46-29-36-22-12-4-13-23-36)47-30-37-24-14-5-15-25-37/h1-25,38-41H,26-32H2/t38-,39-,40-/m1/s1

- InChI-Schlüssel: LHCCAUDIXYKUQP-ACUYYCNJSA-N

- Lächelt: [C@@H](OCC1C=CC=CC=1)(COP(=O)(OCC1C=CC=CC=1)OCC1C=CC=CC=1)[C@@H]([C@H](O)COCC1C=CC=CC=1)OCC1C=CC=CC=1

Experimentelle Eigenschaften

- Dichte: 1.223±0.06 g/cm3(Predicted)

- Schmelzpunkt: NA

- Siedepunkt: 782.7±60.0 °C(Predicted)

- pka: 13.32±0.20(Predicted)

Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate Sicherheitsinformationen

- Signalwort:warning

- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein

- Warnhinweis: P264+P280+P305+P351+P338+P337+P313

- Sicherheitshinweise: H303+H313+H333

- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TRC | D418255-25mg |

Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate |

2088844-78-2 | 25mg |

$ 1200.00 | 2023-09-07 | ||

| TRC | D418255-10mg |

Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate |

2088844-78-2 | 10mg |

$758.00 | 2023-05-18 | ||

| TRC | D418255-5mg |

Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate |

2088844-78-2 | 5mg |

$397.00 | 2023-05-18 |

Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Acetyl chloride ; overnight, rt

1.2 Reagents: Pyridine ; 4 h, 0 °C → rt

2.1 Reagents: Sodium methoxide Solvents: Methanol ; 70 min, rt

3.1 Reagents: Tetrabutylammonium iodide , Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 0 °C → rt

4.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 30 min, 100 °C; 100 °C → rt

4.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

5.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt

5.2 Reagents: Acetic acid ; pH 4 - 5, rt

6.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C

6.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt

6.3 Reagents: Water ; rt

1.2 Reagents: Pyridine ; 4 h, 0 °C → rt

2.1 Reagents: Sodium methoxide Solvents: Methanol ; 70 min, rt

3.1 Reagents: Tetrabutylammonium iodide , Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 0 °C → rt

4.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 30 min, 100 °C; 100 °C → rt

4.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

5.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt

5.2 Reagents: Acetic acid ; pH 4 - 5, rt

6.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C

6.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt

6.3 Reagents: Water ; rt

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C

1.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt

1.3 Reagents: Water ; rt

1.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt

1.3 Reagents: Water ; rt

Referenz

- Chemical Synthesis of Ketopentose-5-phosphates, European Journal of Organic Chemistry, 2017, 2017(21), 3033-3040

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt

1.2 Reagents: Acetic acid ; pH 4 - 5, rt

2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C

2.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt

2.3 Reagents: Water ; rt

1.2 Reagents: Acetic acid ; pH 4 - 5, rt

2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C

2.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt

2.3 Reagents: Water ; rt

Referenz

- Chemical Synthesis of Ketopentose-5-phosphates, European Journal of Organic Chemistry, 2017, 2017(21), 3033-3040

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 30 min, 100 °C; 100 °C → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

2.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt

2.2 Reagents: Acetic acid ; pH 4 - 5, rt

3.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C

3.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt

3.3 Reagents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

2.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt

2.2 Reagents: Acetic acid ; pH 4 - 5, rt

3.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C

3.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt

3.3 Reagents: Water ; rt

Referenz

- Chemical Synthesis of Ketopentose-5-phosphates, European Journal of Organic Chemistry, 2017, 2017(21), 3033-3040

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Tetrabutylammonium iodide , Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 0 °C → rt

2.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 30 min, 100 °C; 100 °C → rt

2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

3.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt

3.2 Reagents: Acetic acid ; pH 4 - 5, rt

4.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C

4.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt

4.3 Reagents: Water ; rt

2.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 30 min, 100 °C; 100 °C → rt

2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

3.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt

3.2 Reagents: Acetic acid ; pH 4 - 5, rt

4.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C

4.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt

4.3 Reagents: Water ; rt

Referenz

- Chemical Synthesis of Ketopentose-5-phosphates, European Journal of Organic Chemistry, 2017, 2017(21), 3033-3040

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 70 min, rt

2.1 Reagents: Tetrabutylammonium iodide , Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 0 °C → rt

3.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 30 min, 100 °C; 100 °C → rt

3.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

4.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt

4.2 Reagents: Acetic acid ; pH 4 - 5, rt

5.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C

5.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt

5.3 Reagents: Water ; rt

2.1 Reagents: Tetrabutylammonium iodide , Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 0 °C → rt

3.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 30 min, 100 °C; 100 °C → rt

3.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

4.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt

4.2 Reagents: Acetic acid ; pH 4 - 5, rt

5.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C

5.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt

5.3 Reagents: Water ; rt

Referenz

- Chemical Synthesis of Ketopentose-5-phosphates, European Journal of Organic Chemistry, 2017, 2017(21), 3033-3040

Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate Raw materials

- α-D-Arabinofuranose, 2,3,5-tris-O-(phenylmethyl)-

- Methyl D-arabinofuranoside

- 2,3,5-Tri-O-benzyl-beta-D-arabinofuranose

- D-Arabinose

- 2,3,5-Tri-O-benzyl-D-arabinitol

- D-Arabinofuranoside, methyl 2,3,5-tris-O-(phenylmethyl)-

- D-Arabinofuranoside, methyl, 2,3,5-tribenzoate

- Dibenzylphosphoryl Chloride, 95%, in Benzene - ~10% w/v

- Benzoyl chloride

Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate Preparation Products

Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate Verwandte Literatur

-

Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

-

R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280

-

5. Back matter

2088844-78-2 (Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate) Verwandte Produkte

- 2118874-59-0(methyl 3-amino-2-(3-{(tert-butoxy)carbonylamino}phenyl)propanoate)

- 864967-77-1(Galβ(1-3)[Neu5Acα(2-6)]GalNAc-α-propylamine)

- 1805577-53-0(4-Bromo-2-cyano-3-(hydroxymethyl)phenylacetic acid)

- 2105933-69-3(1-[2-(4-Methylpiperazin-1-yl)ethyl]cyclobutane-1-carboxylic acid)

- 1797246-37-7(2-bromo-N-[(furan-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide)

- 1690181-98-6((1R)-2,2,2-trifluoro-1-(oxan-3-yl)ethan-1-ol)

- 941240-76-2(4-{4-cyano-5-(4-ethoxyphenyl)amino-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide)

- 2138095-50-6(2-(2-methanesulfinylethyl)aminoquinazoline-5-carboxylic acid)

- 903184-91-8(7-2-(morpholin-4-yl)ethoxy-3-phenyl-4H-chromen-4-one)

- 106774-77-0(trans-Campestanyl Ferulate)

Empfohlene Lieferanten

Suzhou Genelee Bio-Technology Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge

Shandong Feiyang Chemical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Amadis Chemical Company Limited

Gold Mitglied

CN Lieferant

Reagenz

PRIBOLAB PTE.LTD

Gold Mitglied

CN Lieferant

Reagenz

钜澜化工科技(青岛)有限公司

Gold Mitglied

CN Lieferant

Großmenge